molecular formula C9H21AlO3 B147389 Aluminium isopropoxide CAS No. 555-31-7

Aluminium isopropoxide

Cat. No. B147389
CAS RN: 555-31-7
M. Wt: 204.24 g/mol
InChI Key: SMZOGRDCAXLAAR-UHFFFAOYSA-N
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Patent
US06992039B2

Procedure details

In this example, 3 grams of aluminum isopropyloxide is first dissolved in anhydrous ethanol. The pH is adjusted to 2 by HCl. 10 ml of a non-ionic surfactant polyglycol octyl phenyl ether is then added to the solution. 4 ml of a water solution of chlorauric acid which has a concentration of 0.04 mol/L is then added. After thorough mixing, a homogeneous, transparent light yellow colored AIP (aluminum isopropoxide), chlorauric acid and surfactant mixture is obtained. By slowly adding 15 ml 3 wt. % of ammonia water solution into above mixture, aluminum isopropoxide is hydrolyzed completely to obtain a light yellow colored, thick aluminum hydroxide gel. The reaction is allowed to continue for 3 hours. 6 ml of 0.3 mol/L of NaBH4 water solution is then added for a reduction process to obtain a homogeneous, purple colored aluminum hydroxide gel. Continuing the reaction for two more hours and aged at high temperature for 10 hours. After filtering, washing, drying and calcining, Au/Al2O3 catalyst is obtained.
Name
aluminum isopropyloxide
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyglycol octyl phenyl ether
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
[Compound]
Name
chlorauric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([O:4]C(C)C)([CH3:3])[CH3:2].[Al:8].Cl.O.[NH:11]1[C:21](=[O:22])[C:20]2[NH:19][C:17](=[O:18])[NH:16][C:15]=2[NH:14][ClH:12]1=[O:13]>C(O)C>[CH3:2][CH:1]([CH3:3])[O-:4].[Al+3:8].[CH3:2][CH:1]([CH3:3])[O-:4].[CH3:2][CH:1]([CH3:3])[O-:4].[NH:11]1[C:21](=[O:22])[C:20]2[NH:19][C:17](=[O:18])[NH:16][C:15]=2[NH:14][ClH:12]1=[O:13] |f:0.1,6.7.8.9|

Inputs

Step One
Name
aluminum isopropyloxide
Quantity
3 g
Type
reactant
Smiles
C(C)(C)OC(C)C.[Al]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
polyglycol octyl phenyl ether
Quantity
10 mL
Type
reactant
Smiles
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
O
Step Five
Name
chlorauric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added

Outcomes

Product
Name
Type
product
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.